BMS 961

Description

Overview of Retinoid Signaling Pathways and Nuclear Receptors

The retinoid signaling pathway is initiated when retinoids, such as all-trans retinoic acid (ATRA) and 9-cis retinoic acid, enter the cell and bind to their cognate nuclear receptors. nih.govfrontiersin.org These receptors then translocate to the nucleus, where they bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. researchgate.netconsensus.appnih.gov This binding event modulates gene transcription, leading to the activation or repression of downstream genes and subsequently influencing a wide array of cellular processes. nih.govfrontiersin.orgresearchgate.net

Classification and Functional Divergence of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The nuclear receptors for retinoids are categorized into two main families: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govconsensus.appwikipedia.org In mammals, there are three subtypes for each family, encoded by distinct genes: RARα (NR1B1), RARβ (NR1B2), and RARγ (NR1B3), and RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3). nih.govwikipedia.orgwikipedia.orggenecards.org While all subtypes bind retinoids, they exhibit distinct tissue distribution patterns and ligand binding affinities, contributing to the diversity and specificity of retinoid signaling. oup.com RARs are typically activated by both all-trans and 9-cis retinoic acid, while RXRs are primarily activated by 9-cis retinoic acid. consensus.apppnas.org

Transcriptional Regulation by RAR/RXR Heterodimers

The primary functional units for transcriptional regulation by retinoid receptors are heterodimers formed between RARs and RXRs (RAR/RXR heterodimers). researchgate.netconsensus.appnih.govuniprot.org These heterodimers bind to RAREs, which are typically composed of tandem 5'-AGGTCA-3' direct repeat sequences separated by a varying number of nucleotides (e.g., DR1-DR5). uniprot.orgabcam.compatsnap.com In the absence of a ligand, RAR/RXR heterodimers often recruit corepressor proteins, leading to transcriptional repression. nih.govwikipedia.orguniprot.org Upon ligand binding, a conformational change occurs in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn facilitates transcriptional activation of target genes. wikipedia.orgwikipedia.orguniprot.org The specific combination of RAR and RXR subtypes in the heterodimer, the nature of the RARE, and the cellular context all influence the transcriptional outcome. nih.govembopress.org

Physiological and Pathophysiological Roles of Retinoic Acid Receptor Gamma (RARγ)

RARγ is a key subtype of retinoic acid receptors with distinct expression patterns and functional roles. It is found in various tissues, including the skin, lungs, and central nervous system. abcam.comwikipedia.org

RARγ Involvement in Developmental Processes

RARγ plays a crucial role in embryonic development, with studies in knockout mice demonstrating its importance in processes such as limb bud development, skeletal growth, and axial patterning. abcam.compatsnap.comnih.govbiologists.com Its absence can lead to developmental abnormalities. wikipedia.orgbiologists.com Research in Xenopus has also indicated an indispensable role for RARγ in the expression of early mesoderm markers and mesoderm formation during gastrulation. biologists.com

RARγ Contributions to Tissue Homeostasis and Cellular Differentiation

In adult tissues, RARγ is involved in maintaining homeostasis and regulating cellular differentiation. It is the principal receptor mediating retinoic acid-induced growth arrest in keratinocytes. biologists.comapexbt.com In spermatogenesis, RARγ is predominantly expressed in specific undifferentiated spermatogonia subpopulations and plays key roles in their differentiation competence. nih.gov Furthermore, RARγ is critical for balancing hematopoietic stem cell self-renewal and differentiation. biologists.comresearchgate.netrupress.org

Mechanistic Links of RARγ to Disease States

Dysregulation of RARγ signaling has been implicated in various disease states. RARγ has been associated with skin disorders like psoriasis and certain cancers, including acute promyelocytic leukemia. abcam.com High levels of RARG expression have been reported in some carcinomas and linked to increased cell proliferation and poor prognosis. researchgate.netmdpi.com In osteoarthritis, RARγ is highly expressed in chondrocytes and appears to promote cartilage destruction, potentially through activating the NF-κB pathway. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

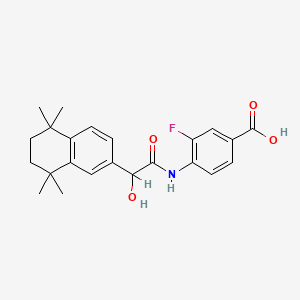

3-fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFHDFOMFRLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185629-22-5 | |

| Record name | BMS 961 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185629225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Bms 961 As a Selective Rarγ Agonist

Historical Context of this compound Discovery and Initial Characterization

This compound is a synthetic retinoid that was identified as a selective RARγ agonist. apexbt.comscbt.com Its identification as a ligand dates back to 1998. altex.org Initial characterization studies established this compound as an activator of RARγ by binding to the receptor and modulating its transcriptional activity. scbt.com This modulation leads to the regulation of genes involved in processes such as cell growth, differentiation, and apoptosis. scbt.com Studies using in vitro limb bud culture systems in mice have employed this compound to investigate the effects of selective RARγ activation on limb development. nih.govoup.com These studies demonstrated that aberrant activation of RARγ by this compound could lead to detrimental effects on limb morphology and chondrogenesis. nih.govoup.com

Receptor Binding Affinity and Isoform Selectivity Profiling of this compound

This compound is characterized by its selective agonistic activity towards the RARγ subtype. tocris.com This selectivity is a key feature distinguishing it from pan-RAR agonists that activate all three subtypes. plos.org

Comparative Analysis of this compound Agonistic Activity Across RAR Subtypes (RARα, RARβ, RARγ)

Research has shown that this compound exhibits potent agonistic activity at RARγ, with significantly lower activity at RARβ and negligible activity at RARα. Quantitative data from reporter gene assays in transiently transfected cells illustrate this selectivity. For instance, studies using HeLa cells transfected with reporter constructs and individual RAR subtypes demonstrated that this compound at a concentration of 100 nM exhibited full agonistic activity for RARγ. plos.org In contrast, it showed considerably less potency at RARβ and no activity at RARα receptors.

The following table summarizes the reported EC50 values for this compound across the different RAR subtypes, indicating its functional selectivity:

| RAR Subtype | EC50 (nM) |

| RARα | No activity |

| RARβ | 1000 |

| RARγ | 30 |

This data highlights that a much lower concentration of this compound is required to achieve half-maximal activation of RARγ compared to RARβ, and it does not activate RARα at tested concentrations.

Further comparative analysis using selective agonists for each subtype (Am580 for RARα, CD2314 for RARβ, and this compound for RARγ) at concentrations around their EC50 values (0.3 nM for RARα, 145 nM for RARβ, and 30 nM for RARγ) has been conducted to study their effects on cellular processes. nih.gov These studies reinforce the distinct functional profiles of subtype-selective agonists like this compound. nih.gov

Quantitative Ligand-Receptor Interaction Studies of this compound

Quantitative studies investigating the interaction of this compound with RARs have focused on understanding the molecular basis for its selectivity. While specific detailed quantitative binding affinity (Kd) values for this compound across all subtypes were not consistently found in the provided snippets, the functional data (EC50) strongly supports its preferential binding and activation of RARγ.

Structural comparisons of RAR subtypes bound to different ligands, including RARγ bound to this compound, have provided insights into the ligand-binding pocket (LBP) and the molecular determinants of selectivity. plos.orgresearchgate.net For example, comparisons with the structure of RARβ bound to the selective ligand BMS641 showed that the position of BMS641 in the LBP is incompatible with the presence of Methionine 272 (Met272) in RARγ. plos.orgresearchgate.net Conversely, the binding mode of this compound within the RARγ LBP is accommodated by the specific amino acid residues present in RARγ, contributing to its high affinity and selectivity for this subtype. plos.orgresearchgate.net These structural insights from high-resolution crystal structures, such as those of human RARγ, are crucial for understanding enantiomer discrimination and ligand binding.

Structure-Activity Relationship (SAR) Studies of this compound and Related RARγ Agonists

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure affect its biological activity and selectivity. For RARγ agonists like this compound, SAR studies have been instrumental in identifying key structural features responsible for potent and selective activation of this receptor subtype.

Chemical Scaffolds and Pharmacophore Elucidation for RARγ Agonism

This compound has a defined chemical structure: 3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-2-naphthalenyl)acetyl]amino]-benzoic acid. This structure incorporates specific chemical scaffolds that contribute to its interaction with the RARγ ligand-binding pocket. While detailed pharmacophore models specifically for this compound were not explicitly described in the provided text, general principles of pharmacophore elucidation for nuclear receptors like RARs involve identifying the essential features of a ligand that are required for binding and activation. mdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. mdpi.combiorxiv.org

Based on the structure of this compound and the known interactions of retinoids with RARs, the pharmacophore for RARγ agonism likely involves interactions with key residues within the RARγ LBP. The tetrahydronaphthalene moiety, the hydroxyl group, the amide linker, and the fluorinated benzoic acid are all likely to play roles in anchoring the molecule within the pocket and inducing the conformational changes necessary for agonist activity and coactivator recruitment. tocris.com

Impact of Structural Modifications on RARγ Selectivity and Potency

SAR studies on this compound and related compounds would involve systematically modifying different parts of the molecule and assessing the impact on binding affinity and functional activity across RARα, β, and γ. While the provided text does not detail specific SAR experiments for this compound modifications, the observed selectivity profile of this compound itself provides clues about the impact of its structural features. The presence of the specific substituents and their arrangement in this compound lead to high potency at RARγ and significantly lower potency or no activity at the other subtypes.

Rational Design Principles for Novel RARγ Modulators

The rational design of novel RARγ modulators, including agonists and antagonists, is guided by an understanding of the structural features of the RARγ ligand-binding domain (LBD) and the molecular interactions between ligands and the receptor nih.govbham.ac.uk. Retinoic acid receptors, including RARγ, possess a ligand-binding domain that undergoes conformational changes upon ligand binding, particularly in helix H12, which is critical for recruiting coactivator or corepressor proteins and thus modulating transcriptional activity plos.orgindigobiosciences.comnih.gov.

Structural studies, including high-resolution crystal structures of human RARγ bound to ligands, have been instrumental in revealing aspects of ligand binding crucial for RARγ selectivity and compound activity bham.ac.ukresearchgate.netresearchgate.netplos.org. These studies highlight the specific amino acid residues within the RARγ LBD that interact directly with the ligand plos.org. Differences in the ligand-binding pockets among the three RAR subtypes (RARα, β, and γ), particularly concerning a few divergent residues, are key discriminatory elements exploited in rational design nih.gov. For instance, the replacement of Alanine 225 in RARβ by Serine 232 in H3 of RARα can create steric hindrance that reduces the binding of certain compounds researchgate.net. Similarly, the presence of Methionine 272 in RARγ can be incompatible with the binding of certain RARβ-selective ligands researchgate.net.

The general structure of retinoids, including synthetic modulators like this compound, typically consists of a hydrophobic part, a linker, and a polar part nih.gov. The hydrophobic region often fills a hydrophobic space within the LBD, while the linker adds length and shape, positioning the polar region for interaction with specific residues in the receptor nih.gov. The polar region, often a carboxylic acid group, can form ionic interactions with residues like arginine in the LBD nih.govufl.edu.

Strategies for achieving RAR subtype selectivity involve designing ligands that exploit the subtle differences in the shape and amino acid composition of the LBDs nih.gov. For example, introducing specific substituents at certain positions on the ligand can create favorable interactions with residues in the target subtype's LBD while causing unfavorable steric or electrostatic clashes in the LBDs of other subtypes nih.govresearchgate.net. The position of helix H12 upon ligand binding is also a critical determinant of whether a compound acts as an agonist or antagonist; agonists typically stabilize H12 in a position that favors coactivator recruitment, while antagonists can disrupt this positioning or favor corepressor binding plos.orgbham.ac.uknih.gov.

While the provided information specifically details the selectivity of this compound for RARγ, the broader principles of rational design for RAR modulators involve understanding these structural nuances and the impact of specific chemical modifications on receptor binding affinity, selectivity, and functional outcome (agonist vs. antagonist activity) researchgate.netbham.ac.uknih.govresearchgate.net. The goal is to design compounds that interact favorably and selectively with the desired RAR subtype, leading to a specific therapeutic effect with minimized off-target effects nih.govresearchgate.net. High-resolution structural data of RAR-ligand complexes are invaluable for guiding such structure-based drug design efforts researchgate.netnih.govresearchgate.net.

Molecular and Cellular Mechanisms of Bms 961 Action

Ligand-Induced Conformational Changes and Receptor Activation Dynamics

The binding of an agonist like BMS 961 to the ligand-binding domain (LBD) of RARγ initiates a series of conformational changes critical for receptor activation biologists.comnih.govmdpi.com.

Allosteric Modulation of RARγ by this compound Binding

Ligand binding to nuclear receptors induces complex allosteric effects and conformational changes biologists.comnih.govmdpi.comnih.gov. A significant change is the repositioning or "swing" of helix 12 (H12) within the LBD biologists.commdpi.comnih.gov. This conformational shift is crucial as it creates a new surface for interaction with transcriptional coregulators biologists.comnih.gov. Structural comparisons with other RAR-ligand complexes have provided insights into the selective binding of this compound to RARγ. For instance, the position of another compound, BMS641, in the RARβ LBD is incompatible with the presence of Methionine 272 in RARγ, a residue that likely plays a role in the selective binding of ligands like this compound researchgate.netplos.org.

Coregulator Recruitment and Dissociation in Response to this compound

In the absence of a ligand, RAR/RXR heterodimers typically recruit corepressor complexes, such as those containing NCoR, which help maintain a repressed chromatin state indigobiosciences.combiologists.comnih.gov. Upon this compound binding to RARγ, the induced conformational change in the LBD facilitates the dissociation of these corepressor complexes indigobiosciences.combiologists.comnih.govnih.gov. Simultaneously, this conformational change promotes the recruitment of coactivator complexes indigobiosciences.combiologists.comnih.gov. These coactivators possess enzymatic activities, including histone acetyltransferases, which modify chromatin structure to favor gene transcription indigobiosciences.comnih.gov. The dynamic exchange between corepressor and coactivator complexes is a key event in the transcriptional activation mediated by ligand-bound RARγ nih.gov.

Downstream Gene Expression Modulation by this compound-Activated RARγ

The activation of RARγ by this compound ultimately leads to the modulation of specific gene expression networks.

Identification of Retinoic Acid Response Elements (RAREs) Responsive to RARγ Agonism

RAR/RXR heterodimers regulate target genes by binding to specific RAREs in their promoter regions indigobiosciences.comresearchgate.netscbt.com. These elements are typically composed of direct repeats of the sequence 5'-AGGTCA-3' separated by a varying number of nucleotides (DR1-DR5) tocris.comgenecards.org. Studies using reporter gene constructs containing RAREs have demonstrated that this compound can activate transcription through these elements nih.gov. For example, in RAREβ2-lacZ reporter limbs, both pan-RAR agonists and the RARγ-selective agonist this compound increased retinoid activity nih.govoup.com. Chromatin immunoprecipitation (ChIP) assays can further identify specific RAREs that are bound by RARγ in response to this compound treatment ashpublications.org. For instance, this compound treatment significantly increased the binding of IRF1 to the OAS1 promoter in multiple myeloma cells, indicating a role for RARγ in regulating this specific gene locus ashpublications.org.

Transcriptomic Profiling of Cells Treated with this compound

Transcriptomic profiling, often using techniques like RNA sequencing or microarrays, provides a comprehensive view of gene expression changes in response to this compound treatment embopress.orgnih.govnih.gov. Studies have utilized transcriptomic analysis to identify genes regulated by RARγ activation by this compound in various cellular contexts nih.govoup.comashpublications.org. For example, in studies examining limb development, microarray analysis of limbs treated with this compound identified genes that were significantly up- or downregulated, including Mgp and Gdf10 nih.govoup.com. Transcriptomic data can reveal the specific set of genes whose expression is modulated by this compound-mediated RARγ activation, offering insights into the downstream cellular processes affected ashpublications.orgnih.gov.

Specific Gene Networks Regulated by RARγ Activation

Activation of RARγ by this compound influences specific gene networks involved in various cellular functions. In the context of multiple myeloma cells, this compound has been shown to activate the interferon-β response pathway, leading to the upregulation of IRF1 and subsequently OAS1 ashpublications.org. This pathway is involved in cellular RNA degradation and can enhance sensitivity to certain therapeutic agents ashpublications.org. In limb development, RARγ activation by this compound has been implicated in the misregulation of genes like Mgp (matrix GLA protein) and Gdf10 (growth differentiation factor-10), which are important for chondrogenesis and programmed cell death nih.govoup.com. These findings highlight the specific gene networks through which this compound exerts its biological effects via RARγ.

Table 1: Examples of Genes Modulated by this compound-Activated RARγ

| Gene Name | Function/Involvement | Cellular Context | Reference |

| IRF1 | Interferon regulatory factor 1 | Multiple Myeloma Cells | ashpublications.org |

| OAS1 | 2'-5'-oligoadenylate synthetase 1 | Multiple Myeloma Cells | ashpublications.org |

| Mgp | Matrix GLA protein (chondrogenesis inhibitor) | Murine Limb Bud | nih.govoup.com |

| Gdf10 | Growth differentiation factor-10 | Murine Limb Bud | nih.govoup.com |

| RARβ | Retinoic Acid Receptor beta | Rat Synovial Fibroblasts | nih.gov |

| TSLP | Thymic stromal lymphopoietin | Mouse Epidermal Keratinocytes | pnas.orgapexbt.com |

Table 2: this compound Activity Profile

| Receptor Subtype | Activity | EC50 (nM) | Reference |

| RARα | No activity | - | rndsystems.com |

| RARβ | Agonist | 1000 | rndsystems.com |

| RARγ | Agonist | 30 | rndsystems.com |

Interplay of RARγ with Other Intracellular Signaling Pathways

The activation of RARγ by agonists such as this compound can influence and interact with various intracellular signaling cascades, impacting diverse cellular processes. Research has begun to elucidate some of these intricate relationships, particularly concerning pathways involved in cellular stress responses and innate immunity.

Cross-Talk with Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38MAPK/MSK1)

While retinoids, including all-trans retinoic acid (ATRA), are known to activate MAPK pathways such as p38MAPK/MSK1, studies investigating the specific effect of the RARγ agonist this compound on this pathway indicate a differential interaction. Research using mouse embryonic fibroblasts (MEFs) demonstrated that while ATRA and a synthetic RARα agonist were able to rapidly and transiently activate p38MAPK, the RARγ agonist this compound did not induce this activation ontosight.ai. Similarly, a RARβ agonist also failed to activate p38MAPK in these cells ontosight.ai. This suggests that the activation of the p38MAPK/MSK1 pathway by retinoids in this context is primarily mediated through RARα, and that selective activation of RARγ by compounds like this compound does not significantly engage this particular MAPK cascade.

Modulation of Innate Immune Pathways (e.g., OAS-RNase L pathway)

This compound has been shown to modulate innate immune pathways, notably the OAS-RNase L system, particularly in the context of sensitizing multiple myeloma (MM) cells to treatment with carfilzomib (B1684676). Studies have demonstrated that this compound, similar to ATRA, can enhance the sensitivity of MM cells to carfilzomib-induced cytotoxicity both in vitro and in vivo lipidmaps.orgciteab.combio-techne.com. This effect is mediated through the activation of the RARγ-IRF1-OAS1-RNase L pathway lipidmaps.orgciteab.com. Activation of RARγ by this compound leads to the upregulation of Interferon Regulatory Factor 1 (IRF1) expression lipidmaps.orgciteab.com. IRF1, in turn, initiates the transcription of OAS1 (2'-5'-oligoadenylate synthetase 1) lipidmaps.orgciteab.com. OAS1 is an enzyme that synthesizes 2'-5'-oligoadenylates (2-5A) upon binding to double-stranded RNA (dsRNA), which can be induced by agents like carfilzomib lipidmaps.orgciteab.comuni.lu. The 2-5A molecules then activate RNase L, an endoribonuclease that degrades cellular RNA, ultimately leading to cell death lipidmaps.orgciteab.comwikipedia.org. This mechanism highlights a crucial interplay between RARγ activation by this compound and the innate immune OAS-RNase L pathway, contributing to enhanced therapeutic responses in certain cancer cell types.

In Vitro Research Applications and Biological Effects of Bms 961

Cell-Based Assays for Functional Characterization of RARγ Agonism

Cell-based assays are widely employed to characterize the functional activity of compounds targeting nuclear receptors like RARγ. These assays provide a cellular environment to assess ligand-receptor interactions and downstream signaling events. BMS 961 is frequently used in such systems to quantify its potency and efficacy as a RARγ agonist. indigobiosciences.com

Reporter Gene Assays for RARγ Transcriptional Activity

Reporter gene assays are a common method to measure the transcriptional activity of nuclear receptors. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter that includes a retinoic acid response element (RARE), the DNA sequence to which activated RAR/RXR heterodimers bind. indigobiosciences.complos.orgnih.gov Cells engineered to constitutively express human RARγ and containing a RARγ-responsive luciferase reporter gene are utilized to quantify RARγ activity. indigobiosciences.com Upon treatment with a RARγ agonist like this compound, the receptor is activated, binds to the RARE, and drives the expression of the reporter gene, leading to a measurable signal (e.g., luminescence). indigobiosciences.com

Studies have employed transient transfections in cell lines such as HeLa with reporter constructs like (RARE)3x-tk-Luc along with expression vectors for RAR subtypes to assess the agonist potential of synthetic retinoids. plos.org this compound has been included in such assays to demonstrate its activity on RARγ. plos.org Furthermore, in vitro transcription systems using chromatin templates containing RAREs have been used to study the mechanisms of transcriptional activation by RAR/RXR heterodimers. nih.gov While this compound is a RARγ agonist, its effect on transcription can be dependent on the specific receptor heterodimer context; for instance, in a system focused on RARα/RXRα, this compound did not stimulate transcription. nih.gov In the context of limb development studies, RAREβ2-lacZ reporter limbs have shown increased retinoid activity proximally after exposure to this compound. oup.comnih.gov

High-Throughput Screening Methodologies Utilizing this compound

This compound is included in various compound libraries, such as the Tocriscreen 2.0 Max and other specialized libraries like the Nuclear Receptor Compound Library, which are designed for high-throughput screening (HTS) applications. medchemexpress.com The availability of this compound in these libraries facilitates its use in large-scale screening efforts aimed at identifying or validating targets and pathways modulated by RARγ activation. While the search results confirm its presence in such libraries used for screening medchemexpress.com, detailed descriptions of specific high-throughput screening methodologies that utilize this compound as a primary tool compound beyond its inclusion in compound panels for general screening were not extensively provided. HTS generally involves the rapid testing of large numbers of compounds for a specific biological activity, often using automated systems and miniaturized assay formats, including cell-based assays like reporter gene assays adapted for high-throughput. nih.gova2bio.comebi.ac.uk

Impact of this compound on Cellular Differentiation and Development in Culture

The activation of RARγ by compounds like this compound has been shown to influence differentiation and developmental processes in various in vitro models.

Modulation of Chondrogenesis in Embryonic Limb Bud Cultures

The murine embryonic limb bud culture system is a well-established in vitro model for studying chondrogenesis and the effects of teratogens. oup.comnih.govresearchgate.netchemotaxis.hu this compound, as a RARγ-selective agonist, has been applied in this system to investigate the role of aberrant RARγ activation in limb development. oup.comnih.govresearchgate.net In vitro culture of forelimbs from embryonic day 12.5 CD-1 mice in the presence of this compound at concentrations of 0.01 and 0.1 μM for 6 days resulted in dose-dependent detrimental effects on gross morphology and reductive effects on chondrogenesis. oup.comnih.govresearchgate.net This was evidenced by a decrease in toluidine blue stained cartilage compared to untreated control limbs. oup.com

Further research using this model examined gene expression profiles. Exposure of limb buds to 0.1 μM this compound for 3 hours significantly upregulated the expression of genes such as matrix GLA protein (Mgp) and growth differentiation factor-10 (Gdf10), both of which are considered important in mediating retinoid-induced limb teratogenesis. oup.comnih.gov

The following table summarizes the effects of this compound on limb bud chondrogenesis:

| Treatment (Concentration) | Duration | Observed Effects | Gene Expression Changes (at 3h) |

| This compound (0.01 μM) | 6 days | Dose-dependent reductive effects on chondrogenesis, decreased cartilage staining. oup.comnih.govresearchgate.net | Mgp: Not significantly responsive. oup.com Gdf10: Not significantly responsive. oup.com |

| This compound (0.1 μM) | 6 days | Dose-dependent reductive effects on chondrogenesis, decreased cartilage staining. oup.comnih.govresearchgate.net | Mgp: Significantly upregulated. oup.comnih.gov Gdf10: Significantly upregulated. oup.comnih.gov |

Studies on Immunomodulatory and Inflammatory Responses

Research has explored the capacity of this compound to influence immune cell behavior and inflammatory signaling pathways.

Regulation of Pro-inflammatory Cytokine Expression

Studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines. For instance, this compound has been shown to inhibit the expression of Dectin-1 and pro-inflammatory cytokines in in vitro settings. medchemexpress.com While direct data tables detailing the specific cytokines and their expression levels modulated by this compound were not extensively provided in the search results, the general finding points towards an anti-inflammatory activity mediated through RARγ activation. medchemexpress.com

Effects on Antigen Presentation and Dendritic Cell Apoptosis

Retinoids, including selective agonists like this compound, have been investigated for their effects on dendritic cells (DCs), which are crucial for antigen presentation. Retinoids can induce DC apoptosis in the absence of inflammatory signals, a process mediated through RARα/retinoic X receptor (RXR) heterodimers. nih.gov Conversely, in the presence of inflammatory cytokines, retinoids can promote DC maturation, increasing the expression of MHC class II and costimulatory molecules and enhancing antigen-specific T cell responses. nih.gov This maturation is mediated via distinct pathways, including an RARα/RXR pathway. nih.gov Apoptosis and activation of DCs by retinoids, mediated through different nuclear retinoid receptor pathways, can be dissociated using selective synthetic retinoids. nih.gov While the provided information discusses the general effects of retinoids and mentions this compound as a selective RARγ agonist used in such studies, specific detailed findings solely on this compound's direct impact on antigen presentation or the induction of apoptosis in dendritic cells were not prominently featured in the search results. nih.gov

Modulation of Immune Cell Activation Pathways

This compound, as a selective RARγ agonist, can influence immune cell activation pathways. RARγ belongs to the family of nuclear receptors that regulate transcription and mediates certain effects of retinoids in immune cells. apexbt.com For example, exposure of mouse ear skin to this compound was found to significantly increase thymic stromal lymphopoietin (TSLP) transcripts, suggesting an involvement of RARγ-mediated events in the transcriptional activation of TSLP expression in keratinocytes. apexbt.com TSLP is a cytokine known to influence immune responses. Additionally, retinoids, via cross-talk with inflammatory cytokines, can increase the DNA binding activity of nuclear factor κB (NF-κB) in DCs, a key pathway in immune cell activation. nih.gov However, the specific and detailed mechanisms by which this compound modulates various immune cell activation pathways, beyond its role in TSLP expression, require further detailed exploration of the cited research.

Investigations into Anti-Proliferative and Pro-Apoptotic Effects in Cell Models

This compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various disease-relevant cell lines, often in the context of cancer research.

Sensitization of Disease-Relevant Cell Lines to Therapeutic Agents

This compound has shown potential in sensitizing certain cancer cell lines to therapeutic agents. For instance, similar to all-trans retinoic acid (ATRA), this compound was able to re-sensitize multiple myeloma (MM) cells to carfilzomib (B1684676) (Cfz) in vitro. ashpublications.org Both ATRA and this compound significantly enhanced the therapeutic effects of Cfz in established MM models in vivo. ashpublications.org Studies using selective RAR agonists indicated that this compound, a selective RARγ agonist, increased apoptosis in MM cells treated with Cfz, whereas a selective RARα agonist did not. ashpublications.org This suggests that RARγ activation by this compound contributes to overcoming resistance to Cfz in MM cells. ashpublications.org

Role of RARγ in Cell Migration and Invasion in Specific Cellular Contexts

The role of RARγ, and thus its selective agonist this compound, in cell migration and invasion has been investigated in specific cellular contexts, particularly in cancer. In studies examining the effects of selective synthetic retinoid agonists on breast cancer cell migration, treatment with selective agonists for RARα and RARβ, but not RARγ (this compound), affected cell migration in T47D breast cancer cells. nih.govresearchgate.net This suggests that in this specific breast cancer cell line, RARγ activation by this compound did not significantly impact cell migration. nih.govresearchgate.net However, other research has explored the role of retinoids and RARs in processes relevant to invasion and matrix remodeling in different cell types, such as pancreatic stellate cells, where ATRA was shown to suppress matrix remodeling and inhibit cancer cell invasion. While this study is cited in relation to this compound, the specific contribution of RARγ activation by this compound to these effects in pancreatic stellate cells is not explicitly detailed in the provided snippets.

In Vivo Preclinical Studies Utilizing Bms 961

Application of BMS 961 in Animal Models of Developmental Biology

Assessment of Limb Morphogenesis in Murine Models

Studies using in vitro cultures of embryonic murine forelimbs have investigated the impact of selective RARγ activation by this compound on limb development. Forelimbs from embryonic day 12.5 CD-1 mice were cultured, and the effects of this compound on limb morphology were assessed. nih.govoup.com Both the pan-RAR agonist all-trans retinoic acid (ATRA) and this compound treatment resulted in marked effects on chondrogenesis, specifically impacting long bone outgrowth and digit formation. oup.com

Retinoid activity, assessed using RAREβ2-lacZ reporter limbs, showed that both ATRA and this compound increased retinoid activity proximally after 3 hours of treatment. nih.gov Gene expression profiling in limbs treated with this compound revealed the induction of genes important for development, including matrix GLA protein (Mgp), a chondrogenesis inhibitor, and growth differentiation factor-10 (Gdf10/Bmp3b). nih.gov Real-time PCR validated these results, and whole mount in situ hybridizations localized the upregulation of Mgp and Gdf10 to areas of cartilage and programmed cell death, respectively. nih.gov Exposure of limb buds to this compound at low concentrations led to retarded growth of the zeugopod (long bones) while the autopod (paw) remained intact. apexbt.com However, treatment with a high concentration of this compound caused equal undifferentiation of both limb regions. apexbt.com

Studies on Zebrafish Embryo Development and Lipid Regulation

Modulation of the retinoic acid (RA) pathway has been shown to influence lipid abundance in developing zebrafish embryos. oup.comoup.comnih.gov Treatment with the RARγ agonist this compound from 26 to 55 hours post fertilization (hpf) increased Oil-Red-O (ORO) staining, an indicator of neutral lipids, in zebrafish embryos. oup.com Conversely, treatment with a RARγ antagonist decreased ORO staining. oup.com These findings suggest that RARγ activation by compounds like this compound can modulate lipid levels during zebrafish embryogenesis. oup.comoup.comnih.gov

Evaluation of RARγ Agonism in Skin Homeostasis and Gene Expression in Rodent Models

Topical application of selective agonists and antagonists for retinoid receptors in mouse skin has been used to determine the roles of different receptor subtypes in gene regulation and skin homeostasis. nih.govresearchgate.net

Topical Administration and Gene Expression Analysis in Murine Skin

Topical administration of this compound, a synthetic agonist for RARγ, on mouse skin induced the expression of nearly all retinoid target genes examined, similar to the effects of ATRA, a natural RAR agonist. nih.govresearchgate.net Genes whose expression was increased included those related to retinoid metabolism, such as Rdh10, Crabp2, and Krt4, which serves as a marker for retinoid activity. caymanchem.comnih.gov Compared to treatment with a RARα agonist, application of the RARγ ligand resulted in markedly upregulated expression of these genes. nih.govresearchgate.net Topical application of this compound on mouse ear skin was also found to cause a significant increase in thymic stromal lymphopoietin (TSLP) transcripts and serum TSLP in wild-type mice, indicating the involvement of RAR-mediated events in TSLP expression activation. apexbt.com

Data Table: Fold Change of Retinoid Metabolism-Related Gene Expression in Mouse Skin After Topical Treatment

| Gene | RARγ Agonist (this compound) Fold Change (vs. Control) | ATRA Fold Change (vs. Control) | RARα Agonist Fold Change (vs. Control) |

| Rbp1 | Increased nih.govresearchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Crabp2 | Increased caymanchem.comnih.govresearchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Krt4 | Increased caymanchem.comnih.govresearchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Cyp26a1 | Increased nih.govresearchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Cyp26b1 | Increased nih.govresearchgate.net | Increased nih.govresearchgate.net | Decreased nih.govresearchgate.net |

| Hbegf | Increased nih.gov | Increased nih.gov | Decreased nih.gov |

Note: Fold change values are relative to vehicle control. "Increased" and "Decreased" indicate a significant change reported in the source.

Characterization of Skin Barrier Function Modulation

Topical application of the synthetic RARγ agonist this compound resulted in pronounced epidermal hyperproliferation in mice. nih.govresearchgate.net Epidermal thickness was markedly increased in mice treated with the RARγ agonist, appearing stronger than in mice treated with an RXR agonist and most pronounced in ATRA-treated mice. nih.govresearchgate.net The epidermal surface also appeared notably scaly after application of the synthetic RARγ agonist and ATRA. nih.govresearchgate.net While the RARγ agonist increased the expression of some genes involved in epidermal function like Spink5, Klk5, and Klk7, treatment with the RXR agonist and RARα- and RARγ-specific antagonists resulted in inconsistent gene expressions, with some genes increasing and others decreasing. caymanchem.comnih.govresearchgate.net These findings suggest that RARγ activation plays a role in modulating epidermal thickness and potentially skin barrier properties. nih.govresearchgate.net

Efficacy Studies in Preclinical Disease Models

Research into the efficacy of this compound in preclinical disease models is ongoing. This compound has been utilized in studies investigating the role of RARγ in various cellular processes, including those relevant to disease states. For instance, studies have explored the impact of RARγ activation on the innate immune response in human corneal epithelial cells. medchemexpress.com Additionally, this compound has been used in studies investigating the sensitization of human myeloma cells to treatment, demonstrating that RARγ activation can play a role in this process through effects on gene expression like IRF1 and OAS1. ashpublications.org While these studies highlight the potential involvement of RARγ in disease-relevant pathways, detailed efficacy data of this compound as a therapeutic agent in specific preclinical disease models were not extensively available in the provided search results.

Enhancement of Therapeutic Responses in Xenograft Models

Studies utilizing xenograft models have investigated the potential of this compound to enhance the efficacy of existing therapeutic agents. In one such investigation involving human multiple myeloma (MM) xenograft mouse models, this compound, when administered alone, did not exhibit a significant therapeutic effect. However, the combination of this compound with carfilzomib (B1684676) (Cfz), a proteasome inhibitor, demonstrated a notable enhancement of therapeutic outcomes. This combination significantly improved the suppression of MM bioluminescence intensity, led to a reduction in tumor burden, and prolonged the survival of mice bearing MM xenografts. invivochem.com

These findings suggest that while this compound may not possess direct anti-tumor activity as a monotherapy in this context, its agonistic activity on RARγ can synergize with other treatments, thereby enhancing their therapeutic effects in vivo. The mechanism underlying this enhancement in MM cells involves the activation of RARγ, which upregulates the expression of OAS1 through the interferon-β response pathway, ultimately leading to increased sensitivity to Cfz-induced cytotoxicity. invivochem.com

Investigation of Systemic Effects on Retinoid Metabolism in Organisms

Investigations into the systemic effects of this compound in organisms have revealed its influence on retinoid metabolism and related gene expression. Topical administration of this compound in mice has been shown to increase the expression of genes associated with retinoid metabolism in the skin. citeab.com These include Rdh10, Crabp2, and Krt4. citeab.com

Furthermore, research into the regulation of retinoic acid metabolism by nuclear receptors, including RARγ, provides context for these systemic effects. Enzymes such as the cytochrome P450 enzymes CYP26A1 and CYP26B1 are known to be involved in the inactivation of retinoic acid. Studies have indicated that retinoic acid-inducible retinoic acid metabolism, mediated by enzymes like CYP26, is regulated by retinoic acid receptor gamma and retinoid X receptor alpha. mims.comnih.gov While some of these mechanistic studies may involve in vitro systems like F9 cells mims.com, they highlight the potential for RARγ agonists like this compound to influence the metabolic fate of retinoids in vivo by affecting the expression or activity of these crucial enzymes.

Theoretical Therapeutic Implications and Future Research Directions

Mechanistic Rationale for Targeting RARγ in Disease Pathogenesis

Targeting RARγ is underpinned by its established roles in diverse cellular and physiological processes. Understanding the specific contributions of RARγ, as distinct from other RAR subtypes, provides a mechanistic rationale for developing selective agonists or antagonists for therapeutic use.

RARγ plays a critical role in development, and its dysregulation has been linked to developmental disorders. Selective RARγ agonists hold potential in addressing conditions characterized by aberrant tissue development or cellular differentiation. For instance, RAR-gamma agonists are being explored for the treatment of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder involving abnormal bone growth. rxlist.com In FOP, gain-of-function mutations in the ACVR1/ALK2 gene lead to excessive bone morphogenetic protein (BMP) signaling. rxlist.com RARγ agonists are hypothesized to interfere with the BMP/ALK2 signaling pathway, thereby reducing the pathological conversion of cartilage into bone. rxlist.com

Beyond skeletal disorders, RARs, including RARγ, are crucial for the development and function of the nervous system. nevrargenics.com Studies have implicated RARs in the pathogenesis of neurological disorders such as Parkinson's disease and Alzheimer's disease. nevrargenics.com Research using RARγ agonists has shown protective effects in a model of Parkinson's disease and improvements in cognitive function and reduction of amyloid beta plaque formation in an Alzheimer's disease model. nevrargenics.com RARγ is also known to be required for the proper development of the olfactory system. nevrargenics.com These findings suggest a potential for selective RARγ agonists in addressing neurodevelopmental and neurodegenerative conditions.

RARγ is involved in modulating immune responses and inflammatory processes. scbt.comnih.govfrontiersin.orgnih.gov It is expressed in various immune cells that contribute to inflammation, including lymphoid tissue inducer cells, innate lymphoid cells, invariant natural killer T cells, and γδ T cells. frontiersin.orgfrontiersin.org RARγ has been shown to control optimal macrophage production of inflammatory cytokines in response to microbial stimuli. nih.gov

Dysregulated retinoid signaling, potentially involving RARγ, has been suggested to promote skin-based inflammation and affect skin barrier properties. plos.org In the context of osteoarthritis, RARγ has been shown to be significantly upregulated in the cartilage cells of patients and appears to promote cartilage destruction through the activation of the NF-κB pathway. nih.gov Overexpression of RARγ in chondrocytes led to the upregulation of matrix degradation and inflammation-associated genes. nih.gov These findings suggest that modulating RARγ activity could be a strategy for managing inflammatory and immunological diseases.

The role of RARγ in cancer is complex and context-dependent, sometimes acting as a tumor suppressor and at other times implicated in oncogenesis. nih.govaacrjournals.orgspandidos-publications.com RARγ mediates anti-proliferative and apoptotic effects in certain cancer cell types, such as neuroblastoma cells. apexbt.com

Modulating RARγ has shown promise in enhancing the effectiveness of chemotherapy. For example, activation of RARγ by ATRA or BMS 961 has been shown to sensitize human multiple myeloma cells to treatment with carfilzomib (B1684676) (Cfz). ashpublications.org This sensitization occurs through the activation of the RARγ-IRF1-OAS1-RNase L innate immune pathway, leading to increased cellular RNA degradation and cell death. ashpublications.org Both ATRA and this compound significantly enhanced the therapeutic effects of Cfz in established multiple myeloma in vivo. ashpublications.org

RARγ is also expressed in human chondrosarcomas, and studies have demonstrated that RARγ agonists, including palovarotene, can inhibit the growth of low-grade chondrosarcoma cell lines in xenograft models. nih.gov Furthermore, targeting the retinoic acid pathway, which includes RARγ, is being investigated as a strategy to eradicate cancer stem cells. nih.gov While RARγ can be an oncogene in certain cancers like hepatocellular carcinoma, its modulation presents opportunities for therapeutic intervention, particularly in combination therapies. nih.govaacrjournals.org

Hypothesized Roles in Immunological and Inflammatory Conditions

Unexplored Biological Functions and Regulatory Pathways of RARγ

Despite significant research, there are still unexplored biological functions and regulatory pathways involving RARγ. Beyond its classical genomic actions mediated by binding to RAREs as a heterodimer with RXR, RARγ is also known to exert non-genomic effects that can regulate gene expression in both the presence and absence of ligands. nih.gov Further research is needed to fully elucidate these non-canonical signaling pathways and their implications for cellular function and disease. The intricate interplay between RARγ and other signaling molecules, as well as its potential roles in less-studied physiological processes, represents fertile ground for future investigation.

Development of Advanced Methodologies for Studying RARγ Ligand Interactions and Biological Outcomes

Advancing our understanding of RARγ function and facilitating the development of selective modulators like this compound relies heavily on sophisticated research methodologies. Techniques such as X-ray crystallography and molecular modeling provide detailed insights into the molecular interactions between RARγ and its ligands, revealing the structural basis for ligand binding and selectivity. mdpi.comdrugbank.comnih.govresearchgate.netresearchgate.net These methods are crucial for the rational design of new compounds with improved affinity and selectivity for RARγ.

Molecular docking approaches are used to explore the conformational space of ligands and predict their binding modes within the RARγ ligand-binding pocket. drugbank.comnih.govresearchgate.net Comparing the interactions of natural retinoids like ATRA and 9-cis-RA with synthetic analogues helps to understand the factors governing receptor selectivity and compound activity. mdpi.comnih.govresearchgate.net Complementary in vitro binding assays, such as FRET-based measurements, are used to experimentally validate the predicted ligand affinities and activities. researchgate.net Continued development and application of these advanced methodologies are essential for dissecting the complex interactions within the retinoid signaling pathway and accelerating the discovery of novel RARγ-targeted therapeutics.

Challenges and Opportunities in Selective Retinoid Receptor Pharmacology Research

Research in selective retinoid receptor pharmacology faces several challenges. One significant challenge is achieving high isotype selectivity among the RAR subtypes (α, β, and γ) and distinguishing RAR-mediated effects from those mediated by RXRs, particularly since RARs and RXRs form heterodimers. news-medical.net The ligand-binding pockets of these receptors share conserved features, making it difficult to design ligands that interact exclusively with a single subtype. news-medical.net This lack of selectivity can lead to off-target effects, potentially resulting in unwanted side effects. news-medical.net

Another challenge lies in the physicochemical properties of retinoids, including poor solubility in aqueous solutions and photosensitivity, which can impact their formulation and stability. bohrium.com

Despite these challenges, there are significant opportunities. The development of selective agonists and antagonists for individual RAR and RXR subtypes allows for the dissection of their specific roles in various biological processes and diseases. scbt.comnews-medical.net Identifying and targeting allosteric sites on the receptors, distinct from the ligand-binding pocket, represents a potential avenue for developing more selective modulators. news-medical.net Furthermore, the development of advanced drug delivery systems, such as nanoparticles, can help to overcome issues related to solubility and stability, potentially improving the therapeutic index of retinoid-based compounds. bohrium.com Continued research into the complex signaling networks involving RARγ and its interaction partners offers opportunities to identify novel therapeutic targets and develop more effective and safer treatments.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in public repositories (e.g., Zenodo, Figshare) with detailed metadata. Provide step-by-step protocols on protocols.io . Include positive/negative controls in all experiments and report effect sizes with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.